molecular formula C8H9NaO4S B095490 Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate CAS No. 15205-65-9

Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate

Cat. No. B095490
CAS RN: 15205-65-9
M. Wt: 224.21 g/mol
InChI Key: SOTZTDVEALQINY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate, also known as HDMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HDMS is a white crystalline powder with a molecular weight of 264.28 g/mol. It is soluble in water and ethanol, and its chemical formula is C8H9NaO4S.

Mechanism Of Action

The mechanism of action of Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate is not well understood. However, it is believed that Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate reacts with the amino and hydroxyl groups of the analyte molecules, forming stable adducts that can be detected by mass spectrometry.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate. However, studies have shown that Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate is relatively non-toxic and does not cause any significant adverse effects on living organisms.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate in lab experiments is its ability to derivatize a wide range of analyte molecules, including amino acids, peptides, and proteins. Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate also has a high degree of stability, which makes it suitable for use in various analytical techniques. However, one of the limitations of using Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate is its relatively low reactivity towards some analyte molecules, which can result in incomplete derivatization.

Future Directions

There are several future directions for the research on Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate. One potential area of research is the development of new derivatizing agents that can improve the sensitivity and selectivity of mass spectrometry analysis. Another potential area of research is the investigation of the potential applications of Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate in drug delivery and biomedical imaging. Furthermore, the use of Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate as a surface modifier for the synthesis of hydrophobic coatings can be explored further for potential applications in various fields of materials science.

Synthesis Methods

The synthesis of Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate can be achieved through the reaction of 4-hydroxy-3,5-dimethylbenzenesulfonyl chloride with sodium hydroxide. The reaction yields Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate as a sodium salt, which can be further purified through recrystallization.

Scientific Research Applications

Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate has been found to have potential applications in various fields of science. In the field of analytical chemistry, Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate has been used as a derivatizing agent for the analysis of amino acids, peptides, and proteins by mass spectrometry. In the field of materials science, Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate has been used as a surface modifier for the synthesis of hydrophobic coatings on various surfaces. In the field of biotechnology, Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate has been used as a stabilizing agent for the immobilization of enzymes and proteins on various substrates.

properties

CAS RN

15205-65-9

Product Name

Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate

Molecular Formula

C8H9NaO4S

Molecular Weight

224.21 g/mol

IUPAC Name

sodium;4-hydroxy-3,5-dimethylbenzenesulfonate

InChI

InChI=1S/C8H10O4S.Na/c1-5-3-7(13(10,11)12)4-6(2)8(5)9;/h3-4,9H,1-2H3,(H,10,11,12);/q;+1/p-1

InChI Key

SOTZTDVEALQINY-UHFFFAOYSA-M

Isomeric SMILES

CC1=CC(=CC(=C1O)C)S(=O)(=O)[O-].[Na+]

SMILES

CC1=CC(=CC(=C1O)C)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=CC(=CC(=C1O)C)S(=O)(=O)[O-].[Na+]

Other CAS RN

15205-65-9

Origin of Product

United States

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